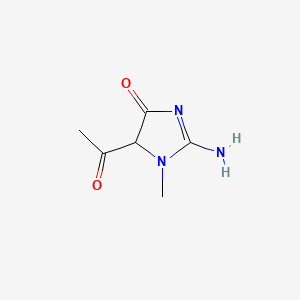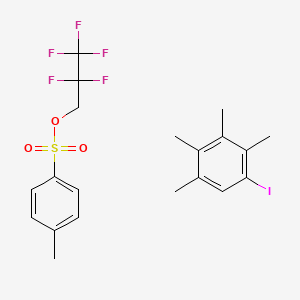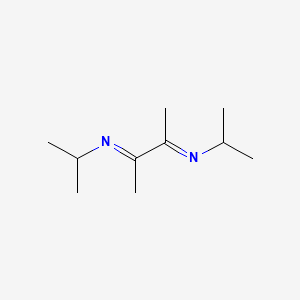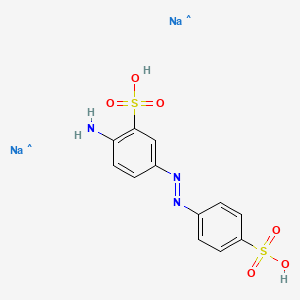![molecular formula C24H38N4O7S B12819186 Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Arg(Pbf)-OH: is a derivative of the amino acid D-arginine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the guanidino group is protected by a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is widely used in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-arginine is protected by reacting it with tert-butoxycarbonyl anhydride in the presence of a base such as sodium bicarbonate. This reaction typically occurs in an aqueous or organic solvent like dichloromethane.
Protection of the Guanidino Group: The guanidino group is protected by reacting the Boc-protected D-arginine with 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Industrial Production Methods: The industrial production of Boc-D-Arg(Pbf)-OH involves large-scale synthesis using the same protection strategies but optimized for higher yields and purity. The process includes purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Boc-D-Arg(Pbf)-OH undergoes deprotection reactions to remove the Boc and Pbf groups. The Boc group is typically removed using acidic conditions such as trifluoroacetic acid, while the Pbf group is removed using strong acids like hydrogen fluoride or trifluoroacetic acid in the presence of scavengers.
Peptide Bond Formation: Boc-D-Arg(Pbf)-OH is used in peptide synthesis where it reacts with other amino acids or peptide fragments to form peptide bonds. This reaction is facilitated by coupling reagents such as dicyclohexylcarbodiimide or hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrogen fluoride, scavengers.
Peptide Bond Formation: Dicyclohexylcarbodiimide, hydroxybenzotriazole, organic solvents like dichloromethane.
Major Products Formed:
Deprotected D-Arginine: After deprotection, the free D-arginine is obtained.
Peptides: When used in peptide synthesis, the major products are peptides containing D-arginine residues.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Boc-D-Arg(Pbf)-OH is extensively used in solid-phase peptide synthesis to incorporate D-arginine residues into peptides, which are important for studying protein structure and function.
Biology:
Protein Engineering: The compound is used to synthesize peptides and proteins with specific sequences, aiding in the study of protein-protein interactions and enzyme mechanisms.
Medicine:
Drug Development: Peptides containing D-arginine are explored for their therapeutic potential, including antimicrobial and anticancer activities.
Industry:
Biotechnology: Boc-D-Arg(Pbf)-OH is used in the production of synthetic peptides for various industrial applications, including diagnostics and therapeutics.
Mécanisme D'action
Mechanism: Boc-D-Arg(Pbf)-OH itself does not have a direct biological mechanism of action as it is primarily a synthetic intermediate. peptides synthesized using Boc-D-Arg(Pbf)-OH can interact with biological targets such as enzymes, receptors, and other proteins. The D-arginine residues in these peptides can influence their binding affinity, specificity, and overall biological activity.
Molecular Targets and Pathways:
Enzymes: Peptides containing D-arginine can inhibit or activate enzymes by mimicking natural substrates or inhibitors.
Receptors: These peptides can bind to cell surface receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Boc-D-Arg(NO2)-OH: Another derivative of D-arginine with a nitro group protecting the guanidino group.
Boc-D-Arg(Tos)-OH: A derivative with a tosyl group protecting the guanidino group.
Fmoc-D-Arg(Pbf)-OH: A similar compound where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group.
Uniqueness:
Protection Groups: The combination of Boc and Pbf groups in Boc-D-Arg(Pbf)-OH provides unique protection for both the amino and guanidino groups, making it highly suitable for peptide synthesis.
Stability: The Pbf group offers greater stability compared to other protecting groups like nitro or tosyl, reducing the risk of side reactions during synthesis.
Propriétés
IUPAC Name |
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXPOKENLGCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)


